molecular formula C11H19NO4 B6270437 tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate CAS No. 2279126-24-6

tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate

Cat. No. B6270437
CAS RN: 2279126-24-6
M. Wt: 229.3
InChI Key:
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Description

Tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate (TBHMA) is a novel compound that has been developed for various scientific research applications. It is an oxirane derivative, which is a cyclic ether with a three-membered ring, and is a member of the azetidines family. TBHMA has been studied for its ability to act as a chiral catalyst in asymmetric synthesis, as well as its potential use in organic synthesis and biocatalysis. TBHMA has also been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is not fully understood. However, it is believed that the compound acts as a chiral catalyst in asymmetric synthesis, which is a process in which two enantiomers of a compound are produced from a single molecule. tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate has been studied for its biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate has also been found to have anti-inflammatory and analgesic properties, as well as being able to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is its ability to act as a chiral catalyst in asymmetric synthesis, which allows for the production of two enantiomers of a compound from a single molecule. Another advantage of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is its ability to act as an inhibitor of the enzyme acetylcholinesterase, which can be useful in drug discovery and the synthesis of other compounds such as peptides and nucleic acids. The main limitation of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate is its instability in solution, which can make it difficult to use in laboratory experiments.

Future Directions

Tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate has potential future directions in various scientific research applications. It could be used as a chiral catalyst in asymmetric synthesis, as well as its potential use in organic synthesis and biocatalysis. tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate could also be used in drug discovery, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase. tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate could also be used in the synthesis of polymers, as well as its potential use in the synthesis of other compounds such as peptides and nucleic acids. Additionally, tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate could be further studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Synthesis Methods

Tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate can be synthesized through three different methods. The first is a three-step process involving an acid-catalyzed reaction of oxirane with tert-butyl 3-hydroxy-1-azetidine-1-carboxylate, followed by a reaction with methyl iodide, and finally an elimination reaction with potassium carbonate. The second method involves a two-step process involving a reaction of oxirane with tert-butyl 3-hydroxy-1-azetidine-1-carboxylate, followed by a reaction with methyl iodide. The third method involves a one-step reaction of oxirane with tert-butyl 3-hydroxy-1-azetidine-1-carboxylate. All of these methods have been studied and have been found to be effective in the synthesis of tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate has been studied for its potential use in various scientific research applications. It has been studied as a chiral catalyst in asymmetric synthesis, as well as its potential use in organic synthesis and biocatalysis. tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate has also been studied for its potential use in drug discovery, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase. tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate has also been studied for its potential use in the synthesis of polymers, as well as its potential use in the synthesis of other compounds such as peptides and nucleic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with epichlorohydrin in the presence of a base to form the oxirane ring. The resulting epoxide is then opened with sodium azide to form the azido alcohol, which is reduced with hydrogen gas over a palladium catalyst to yield the desired product.", "Starting Materials": [ "tert-butyl 3-aminomethylazetidine-1-carboxylate", "epichlorohydrin", "sodium azide", "hydrogen gas", "palladium catalyst" ], "Reaction": [ "Step 1: tert-butyl 3-aminomethylazetidine-1-carboxylate is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring.", "Step 2: The resulting epoxide is then reacted with sodium azide in a solvent, such as dimethylformamide, to form the azido alcohol.", "Step 3: The azido alcohol is then reduced with hydrogen gas over a palladium catalyst, such as palladium on carbon, to yield tert-butyl 3-hydroxy-3-[(oxiran-2-yl)methyl]azetidine-1-carboxylate." ] }

CAS RN

2279126-24-6

Molecular Formula

C11H19NO4

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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